

# Vidofludimus Calcium for Primary Sclerosing Cholangitis Therapy: Research Applications and Experimental Protocols

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## Compound Focus: Vidofludimus

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## Drug Profile and Mechanism of Action

**Vidofludimus calcium** (VC, IMU-838) represents a novel **orally administered small molecule** currently in clinical development for chronic inflammatory and autoimmune diseases, with emerging therapeutic potential for primary sclerosing cholangitis (PSC). This investigational compound exhibits a **unique dual mechanism** targeting two distinct pathological pathways relevant to PSC pathogenesis. As both a potent inhibitor of dihydroorotate dehydrogenase (DHODH) and a selective activator of the farnesoid X receptor (FXR), VC simultaneously addresses the **inflammatory and cholestatic components** of PSC through complementary biological pathways [1] [2].

The **DHODH inhibition mechanism** involves targeting a key mitochondrial enzyme in the *de novo* pyrimidine biosynthesis pathway, which is essential for the proliferation of activated lymphocytes. By limiting intracellular pyrimidine pools, VC preferentially induces metabolic stress in highly activated immune cells, leading to reduced T-cell and B-cell proliferation and subsequent modulation of the inflammatory cascade. This immunomodulatory effect is particularly relevant in PSC, where **lymphocyte infiltration** contributes to bile duct inflammation and injury. Additionally, VC demonstrates a **direct anti-inflammatory effect** through inhibition of pro-inflammatory cytokine production, specifically reducing

interleukin-17 (IL-17) and interferon-gamma (IFN- $\gamma$ ) release independently of its antiproliferative effects, as demonstrated in both *in vitro* and *in vivo* models [3].

The **FXR agonism activity** represents a second distinct mechanism particularly relevant to cholestatic liver diseases. FXR is a nuclear receptor that functions as a master regulator of bile acid homeostasis, controlling synthesis, transport, and detoxification processes. VC acts as a **partial FXR agonist**, modulating gene expression networks involved in hepatic inflammation and cholestasis. Structural studies have confirmed direct binding of VC to the FXR ligand-binding domain, promoting conformational changes that facilitate co-activator recruitment and transcriptional activation of FXR-responsive genes [2]. This mechanism contributes to the potential therapeutic effect in PSC through **bile acid regulation** and reduction of hepatic inflammatory signaling.

Table 1: Key Characteristics of **Vidofludimus** Calcium

Parameter	Specification	Research Significance
<b>Molecular Target</b>	DHODH inhibitor & FXR agonist	Dual mechanism targeting both inflammation and cholestasis
<b>Administration</b>	Oral once daily	Favorable pharmacokinetics for clinical use
<b>Half-life</b>	~30 hours	Suitable for once-daily dosing
<b>Metabolism</b>	Hepatic (CYP450)	Relevant for PSC patients with impaired liver function
<b>Clinical Phase</b>	Phase 2 completed for PSC	Proof-of-concept established
<b>Safety Profile</b>	Favorable in Phase 2 trials	Low discontinuation rates (~6.4% in long-term extensions)

## Clinical Evidence in PSC

### Pilot Study Results

The **proof-of-concept clinical evidence** for VC in PSC comes from a single-arm, open-label pilot study conducted at two Mayo Clinic sites (Rochester, MN, and Phoenix, AZ). This investigator-initiated trial enrolled 18 patients with established PSC diagnosis according to American Association for the Study of Liver Diseases guidelines, requiring participants to have **serum alkaline phosphatase (ALP)** levels at least 1.5 times the upper limit of normal (ULN) at screening. Patients received a 1-week lead-in dose of VC 15 mg once daily, followed by VC 30 mg once daily for 24 weeks total treatment duration. The study population represented a **typical PSC cohort** with demographic and clinical characteristics balanced between completers and non-completers, though a significantly higher direct bilirubin was observed at baseline in the group that completed treatment (mean  $\pm$  SD,  $0.4 \pm 0.3$  versus  $0.1 \pm 0.1$ ,  $p = 0.04$ ) [1].

The **primary efficacy endpoint** was improvement in serum ALP at months 3 and 6 compared to baseline, with success defined as a 25% improvement in ALP with no more than a 33% worsening of aspartate aminotransferase (AST) after 6 months of treatment. By **intent-to-treat analysis**, the primary outcome was achieved in 16.7% (3/18) of patients. In the **per-protocol analysis** including only the 11 patients who completed the full treatment course, normalization of ALP occurred in 27.7% (3/11) at week 24 (95% confidence interval, 6.0% to 61.0%). Secondary endpoints included assessment of other liver biomarkers, with the mixed model analysis showing favorable trends in **bilirubin reduction** and transaminase improvement, though the study was not powered for statistical significance on these parameters [1].

## Safety and Tolerability

The **safety profile** observed in the PSC pilot study and across other clinical trials in multiple sclerosis and inflammatory bowel disease has been consistently favorable. In the PSC trial, VC was **well tolerated** with no drug-related serious adverse events reported. Among the 18 enrolled patients, 7 (38.9%) did not complete treatment, with reasons including patient refusal/withdrawal of consent (3 patients), adverse events (2 patients), investigator's decision (1 patient), and loss to follow-up (1 patient). The two adverse events leading to discontinuation included one case of hematuria during the lead-in dosing week and another with worsening liver enzymes attributed to cholangitis rather than the study drug itself [1].

Long-term safety data from **open-label extension studies** in other indications provide additional support for VC's tolerability profile. In a multiple sclerosis extension study encompassing 962 treatment years, the treatment discontinuation rate was only 6.4%, with serious adverse events occurring at a rate of 0.02 per treatment year (equivalent to one serious adverse event for every 59.5 treatment years). Notably, there were

low rates of **renal events** (0.012 per treatment year) and **liver-related events** (0.01 per treatment year), which is particularly relevant for PSC patients who may have compromised hepatic function [4]. The most common treatment-emergent adverse events across studies included COVID-19 (9%), nasopharyngitis (6%), back pain (5%), and headache (5%).

Table 2: Efficacy Outcomes from PSC Pilot Study (N=18)

Parameter	Baseline Mean	Week 24 Mean	Change	Statistical Significance
Alkaline Phosphatase (ALP)	318.5 U/L	281.2 U/L	-11.7%	p=0.07 (trend)
ALT	72.4 U/L	65.8 U/L	-9.1%	p=0.12
AST	52.3 U/L	48.1 U/L	-8.0%	p=0.09
Total Bilirubin	0.8 mg/dL	0.9 mg/dL	+12.5%	p=0.21
Direct Bilirubin	0.3 mg/dL	0.3 mg/dL	No change	NS

## Experimental Protocols and Methodologies

### DHODH Inhibition Assay

The **DHODH enzymatic activity** assay provides a fundamental method for evaluating the primary immunomodulatory mechanism of VC. This protocol measures the compound's ability to inhibit the conversion of dihydroorotate to orotate in the *de novo* pyrimidine synthesis pathway. Begin by preparing recombinant human DHODH enzyme (commercially available) at a working concentration of 10 nM in assay buffer (50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100). The reaction mixture contains 50  $\mu$ M dihydroorotate (substrate) and 100  $\mu$ M coenzyme Q0 (electron acceptor) in a total volume of 100  $\mu$ L. Prepare **serial dilutions of VC** (typically from 100  $\mu$ M to 1 nM in DMSO, final DMSO concentration <1%) and pre-incubate with the enzyme for 10 minutes at 25°C before initiating the reaction with substrate [5].

The **detection method** utilizes the reduction of coenzyme Q0, which can be monitored spectrophotometrically at 610 nm over 30 minutes. Include appropriate controls: blank (no enzyme), vehicle control (DMSO only), and positive control (known DHODH inhibitor such as teriflunomide). Calculate **percentage inhibition** for each concentration and determine IC50 values using non-linear regression analysis (four-parameter logistic curve fitting). Validation experiments demonstrate that VC is approximately **2.6 times more potent** in inhibiting human DHODH compared to teriflunomide, with differential potency across species (7.5 times less potent for rat DHODH and 64.4 times less potent for mouse DHODH compared to human enzyme), an important consideration for translational research [5].

## FXR Activation Assay

The **FXR agonism activity** of VC can be quantified using a comprehensive protocol combining biochemical and cell-based assays. For initial screening, employ an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) coregulator binding assay. Prepare the human FXR ligand-binding domain (LBD, residues 243-472) as an N-terminal 6×His-tagged protein expressed in *E. coli* and purified via nickel affinity chromatography. Incubate 50 nM FXR LBD with **varying concentrations of VC** (0.1 nM to 100 μM) and 100 nM biotinylated SRC2-3 coactivator peptide (sequence: ENALLRYLLDKD) in Alpha buffer (50 mM MOPS, 50 mM NaF, 0.05 mM CHAPS, 0.1 mg/mL BSA, pH 7.4) for 60 minutes at 25°C. Add streptavidin-coated donor beads and nickel-chelate acceptor beads (5 μg/mL each) and incubate for an additional 60 minutes in darkness before measuring luminescence [2].

For **functional validation**, employ a mammalian cell-based reporter assay. Seed COS-7 or HEK293T cells in 24-well plates at  $5 \times 10^4$  cells per well and co-transfect with 200 ng pCMV-hFXR, 200 ng EcRE-Luc reporter construct (containing FXR response elements), and 50 ng renilla luciferase control vector using Lipofectamine 2000. After 24 hours, treat cells with VC (0.1 nM to 100 μM) or reference FXR agonists (obeticholic acid as positive control, DMSO as negative control) for additional 24 hours. Measure **firefly and renilla luciferase** activities using dual-luciferase assay system, normalizing firefly luminescence to renilla values. Dose-response experiments have demonstrated that VC functions as a partial FXR agonist with an EC50 in the low micromolar range, providing molecular basis for its potential benefits in cholestatic liver conditions [2].

## Lymphocyte Proliferation and Cytokine Inhibition Assay

The **functional immunomodulatory effects** of VC can be assessed using human peripheral blood mononuclear cell (PBMC) proliferation and cytokine production assays. Isolate PBMCs from healthy donor blood samples by density gradient centrifugation and plate at  $1 \times 10^5$  cells/well in 96-well plates in RPMI-1640 medium supplemented with 10% FBS. Activate cells with **phytohemagglutinin** (PHA, 5  $\mu\text{g/mL}$ ) or anti-CD3/CD28 antibodies (1  $\mu\text{g/mL}$ ) in the presence of varying concentrations of VC (0.1-100  $\mu\text{M}$ ). Include control wells with uridine (100  $\mu\text{M}$ ) to evaluate DHODH-specific mechanisms, as uridine supplementation can reverse the antiproliferative effects but not the cytokine modulation. After 72 hours incubation at 37°C with 5% CO<sub>2</sub>, measure proliferation using CCK-8 assay according to manufacturer's protocol [3].

For **cytokine analysis**, collect supernatant after 48 hours of stimulation and quantify IL-17 and IFN- $\gamma$  levels using commercial ELISA kits. Typical results demonstrate that VC inhibits PHA-stimulated IL-17 production by PBMCs with an IC<sub>50</sub> of approximately 6  $\mu\text{M}$ , while also suppressing IFN- $\gamma$  production in a dose-dependent manner. The **uridine reversal experiment** provides critical mechanistic insight: while uridine supplementation completely restores lymphocyte proliferation, it only partially reverses cytokine inhibition, confirming that VC possesses a dual immunomodulatory mechanism—both DHODH-dependent (proliferation inhibition) and DHODH-independent (cytokine modulation) components [3].

## Research Applications for PSC

### In Vitro PSC Models

The **translational research applications** of VC for PSC can be investigated using several established *in vitro* models that recapitulate key aspects of disease pathophysiology. For studying the **cholangiocyte injury response**, utilize human cholangiocyte cell lines (e.g., H69, normal human cholangiocytes) exposed to injurious stimuli relevant to PSC. Treat cells with 50-200  $\mu\text{M}$  glycochenodeoxycholic acid (GCDCA) or 200-500  $\mu\text{M}$  deoxycholic acid (DCA) to model bile acid-mediated injury in the presence or absence of VC (1-50  $\mu\text{M}$ ). After 24-48 hours treatment, assess cell viability using CCK-8 assay, measure apoptosis by Annexin V/propidium iodide staining with flow cytometry, and quantify expression of **inflammatory mediators** (IL-8, IL-6, MCP-1) and **senescence markers** (p16, p21) by RT-qPCR or ELISA [1] [2].

For investigating the **immunological aspects** of PSC, establish a co-culture system with human cholangiocytes and peripheral blood mononuclear cells (PBMCs) or isolated lymphocyte subsets. Isolate

PBMCs from healthy donors or PSC patients and activate with anti-CD3/CD28 antibodies (1  $\mu\text{g}/\text{mL}$ ) in the presence of VC (1-50  $\mu\text{M}$ ) for 24-48 hours. Collect conditioned media and apply to cholangiocyte monolayers to assess **lymphocyte-mediated injury**. Measure cholangiocyte viability, expression of adhesion molecules (ICAM-1, VCAM-1), and production of pro-inflammatory cytokines. This model allows investigation of VC's dual mechanism: DHODH inhibition reduces lymphocyte activation and proliferation, while FXR agonism may directly protect cholangiocytes from inflammatory injury [2] [3].

## In Vivo PSC Models

The **therapeutic efficacy** of VC in PSC can be evaluated using well-established animal models that recapitulate specific features of human disease. The **Mdr2<sup>-/-</sup> (Abcb4<sup>-/-</sup>) mouse model** represents the most widely used genetic model that spontaneously develops cholestatic liver injury with histological features resembling PSC, including periportal inflammation, ductular proliferation, and progressive biliary fibrosis. Administer VC via oral gavage at 30 mg/kg/day (equivalent to human dose of approximately 45 mg daily based on body surface area conversion) starting at 4-6 weeks of age and continue for 8-16 weeks. Include control groups receiving vehicle alone and positive control groups receiving ursodeoxycholic acid (UDCA) at 50 mg/kg/day. Collect serum monthly for **liver biochemistry analysis** (ALP, ALT, AST, bilirubin) and harvest liver tissue at endpoint for histological assessment (H&E, Sirius Red staining), cytokine profiling, and gene expression analysis of FXR target genes (SHP, BSEP, MDR3) [2].

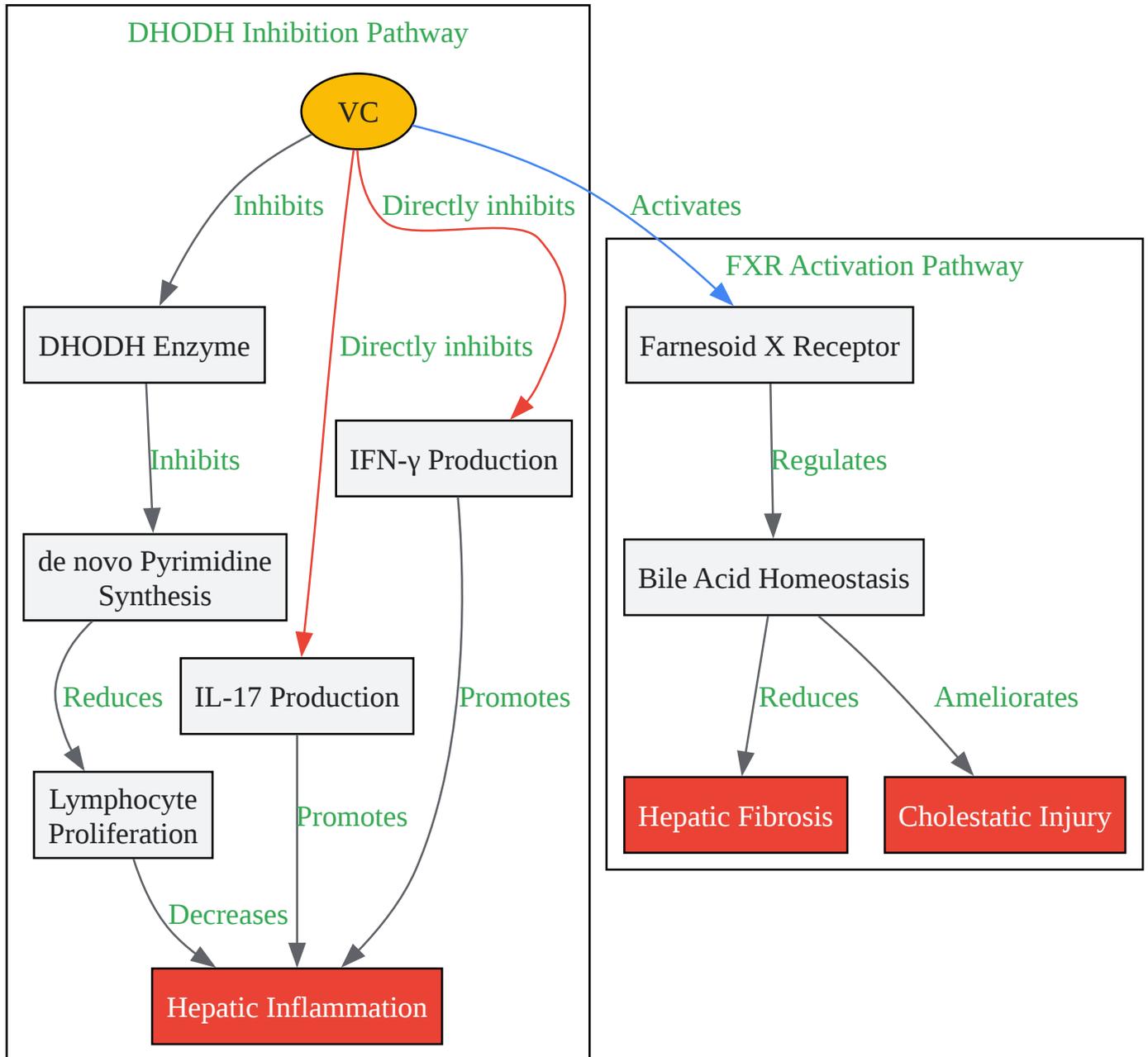
For a **toxic-induced model** of sclerosing cholangitis, utilize the 3,5-diethoxycarbonyl-1,4-dihydrocollidine (DDC) diet model, which induces biliary proliferation and periductal fibrosis. Feed 8-10 week old C57BL/6 mice with 0.1% DDC-supplemented diet for 4 weeks to establish injury, then randomize to continue DDC diet with or without VC treatment (30 mg/kg/day by oral gavage) for additional 4-8 weeks. Assess **disease progression** through serial MRI to evaluate biliary dilation, serum ALP levels, and histological scoring of portal inflammation, ductular reaction, and fibrosis. At endpoint, analyze liver tissue for expression of profibrotic genes ( $\alpha$ -SMA, collagen 1a1), inflammatory cytokines (IL-17, TNF- $\alpha$ , IFN- $\gamma$ ), and conduct immunohistochemistry for neutrophil (Ly6G) and macrophage (F4/80) infiltration. These comprehensive assessments allow evaluation of VC's impact on both inflammatory and cholestatic components of PSC-like liver injury [2] [3].

## Clinical Development and Regulatory Pathway

The **clinical development path** for VC in PSC builds upon the promising results from the initial pilot study and follows standard regulatory requirements for orphan drug designation in rare diseases. Based on the Phase 2 proof-of-concept data, the next development stage should be a **randomized, double-blind, placebo-controlled trial** with approximately 100-150 PSC patients across multiple specialist centers. The study population should include adults (18-75 years) with confirmed PSC diagnosis based on cholangiographic criteria, elevated ALP ( $>1.5 \times$  ULN), and exclusion of secondary causes of cholestasis. Key exclusion criteria should encompass advanced liver disease (MELD  $\geq 15$ , Child-Pugh  $>6$ ), anticipated need for liver transplantation within 12 months, and confounding liver conditions including significant overlap with autoimmune hepatitis [1].

The **primary efficacy endpoint** should align with regulatory guidance for PSC drug development, with serum ALP reduction as an accepted surrogate biomarker. A clinically meaningful endpoint would be proportion of patients achieving ALP reduction  $\geq 40\%$  from baseline or normalization at 6-12 months. Key secondary endpoints should include composite measures incorporating ALP and bilirubin, histologic improvement ( $\geq 1$  point reduction in Nakanuma fibrosis stage or Ishak fibrosis score), MRI-based assessment of cholangiopathy, health-related quality of life measures (PSC PRO), and transplant-free survival. Based on the pilot study results, the recommended **VC dosage** is 30 mg once daily, initiated with a 1-week lead-in at 15 mg daily to improve gastrointestinal tolerability. The treatment duration should be at least 12-24 months to adequately assess effects on disease progression, with consideration for long-term extension studies to evaluate safety beyond 2 years [1].

The diagram below illustrates the core signaling pathways modulated by **vidofludimus** calcium in PSC:



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Diagram 1: Signaling Pathways Modulated by **Vidofludimus** Calcium in PSC. The diagram illustrates the dual mechanism of action involving both DHODH inhibition (reducing lymphocyte proliferation and cytokine production) and FXR activation (improving bile acid homeostasis and reducing cholestatic injury).

## Conclusion and Future Directions

**Vidofludimus calcium** represents a promising therapeutic candidate for PSC with a unique dual mechanism targeting both inflammatory and cholestatic disease components. The **proof-of-concept clinical evidence** from the pilot study demonstrates potential for biochemical improvement, particularly in ALP reduction, coupled with a favorable safety profile that supports continued development. The distinct **molecular mechanisms**—DHODH inhibition modulating lymphocyte function and FXR agonism promoting bile acid homeostasis—provide a rational basis for efficacy in this complex cholestatic disorder with significant unmet therapeutic needs.

Future research directions should focus on **optimizing patient selection** through biomarker identification, potentially including specific genetic polymorphisms or serum markers of bile acid metabolism. Additionally, **combination therapy approaches** with ursodeoxycholic acid or novel agents targeting complementary pathways may yield synergistic benefits. The ongoing clinical development program should incorporate **advanced imaging modalities** and non-invasive fibrosis markers to better quantify treatment effects on disease progression. With its dual mechanism and favorable safety profile, **vidofludimus calcium** represents a promising candidate for addressing the significant unmet therapeutic needs in PSC.

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